
ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EPPC, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. EPPC is a piperidine derivative that has a unique chemical structure, making it a promising candidate for research.
Mecanismo De Acción
The mechanism of action of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of molecules that play a role in inflammation and pain. ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been shown to bind to certain receptors in the body, such as the α1-adrenergic receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate was shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in mice with induced inflammation. ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been shown to reduce pain in animal models of acute and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its unique chemical structure, which allows for the exploration of its potential applications in various fields. However, one limitation of using ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is the development of new drugs based on the structure of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate for the treatment of pain and inflammation. Another area of interest is the exploration of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate's potential applications in agriculture, such as its herbicidal properties. Further studies are needed to fully understand the mechanism of action of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate and its potential applications in various fields.
In conclusion, ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. The synthesis of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the reaction between phenoxyacetic acid and 2-phenoxyethylamine in the presence of ethyl chloroformate. ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been studied for its potential applications in medicine and agriculture, and has been shown to have anti-inflammatory and analgesic effects in animal models. Further studies are needed to fully understand the mechanism of action of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate and its potential applications in various fields.
Métodos De Síntesis
The synthesis of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the reaction between phenoxyacetic acid and 2-phenoxyethylamine in the presence of ethyl chloroformate. The reaction proceeds via an esterification process, which results in the formation of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. The yield of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be improved by optimizing reaction conditions such as temperature, solvent, and reagent ratios.
Aplicaciones Científicas De Investigación
Ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been studied for its potential applications in various fields such as medicine and agriculture. In medicine, ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been studied for its herbicidal properties, which can be used to control weeds in crops.
Propiedades
IUPAC Name |
ethyl 1-(2-phenoxyacetyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-2-28-23(27)24(15-18-29-20-9-5-3-6-10-20)13-16-25(17-14-24)22(26)19-30-21-11-7-4-8-12-21/h3-12H,2,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHAPTSJFYFYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)COC2=CC=CC=C2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

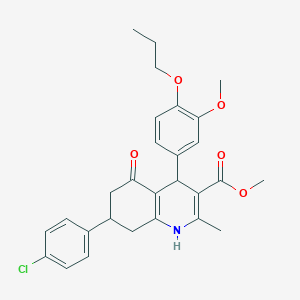

![2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)
![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)
![N-[3-(methylthio)propyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5123682.png)
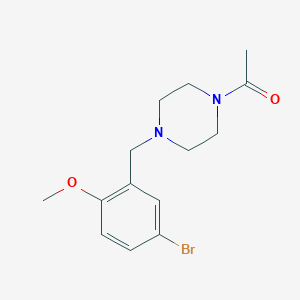
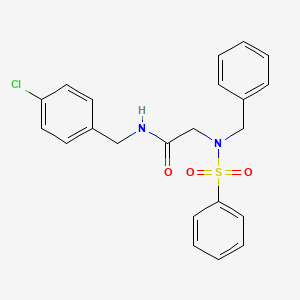
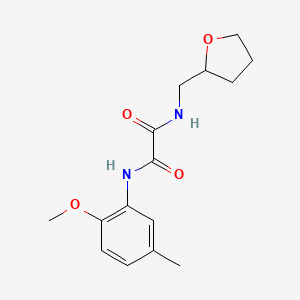
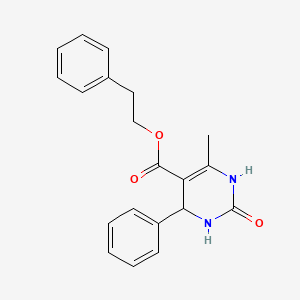
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5123738.png)
